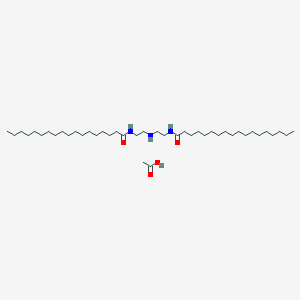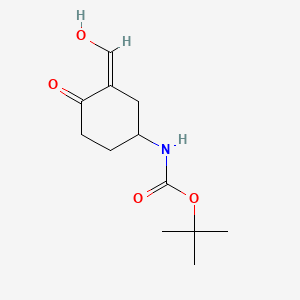![molecular formula C17H17N5O5 B14884696 Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate typically involves the reaction of benzylamine with a nitro-substituted benzo[c][1,2,5]oxadiazole derivative. The reaction is carried out under controlled conditions, often using a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is efficient and cost-effective. This method allows for the direct conversion of starting materials into the desired product without the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzylamino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) in the presence of a catalyst for reduction reactions, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzylamino moiety .
Scientific Research Applications
Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylamino group can also interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Benzoxadiazoles: Compounds with a benzene ring fused to an oxadiazole ring, known for their antimicrobial properties
Uniqueness
Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzylamino and a nitro group allows for diverse chemical modifications and biological interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H17N5O5 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 2-[[5-(benzylamino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]acetate |
InChI |
InChI=1S/C17H17N5O5/c1-2-26-14(23)10-19-12-8-13(18-9-11-6-4-3-5-7-11)17(22(24)25)16-15(12)20-27-21-16/h3-8,18-19H,2,9-10H2,1H3 |
InChI Key |
LPKBSQVQUDXAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


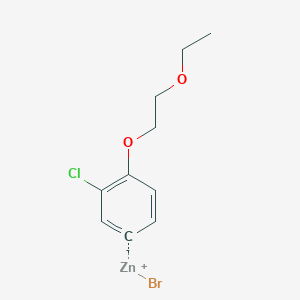
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
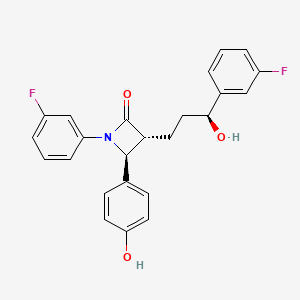


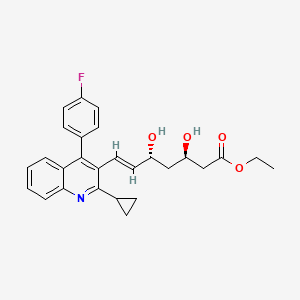
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
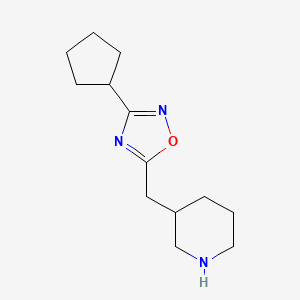
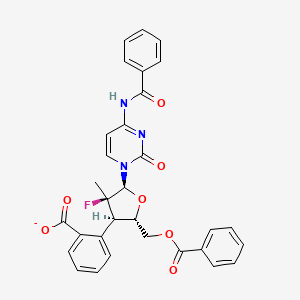
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)

